5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole
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Overview
Description
5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-oxazole: Another oxazole derivative with similar chemical properties.
9-Methyl-9h-xanthene: A related compound with a xanthene core structure.
Uniqueness
5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole is unique due to its specific combination of the oxazole and xanthene structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
5-methyl-2-(9-methylxanthen-9-yl)-1,3-oxazole |
InChI |
InChI=1S/C18H15NO2/c1-12-11-19-17(20-12)18(2)13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)18/h3-11H,1-2H3 |
InChI Key |
HKAKEDBFTNPNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C |
Origin of Product |
United States |
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